trans-2-(Dibutylamino)cyclobutan-1-ol
Overview
Description
Trans-2-(dibutylamino)cyclobutan-1-ol (TDCB) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. TDCB is synthesized from two organic compounds, dibutyl amine and cyclobutan-1-ol, and is an optically active compound with a chiral center. The compound has been used in a variety of research applications due to its unique properties, such as its ability to act as an enantiomeric and chiral reagent.
Scientific Research Applications
Chirality in β-Peptides
Trans-2-(Dibutylamino)cyclobutan-1-ol, as a derivative of cyclobutane, plays a role in the study of chirality in β-peptides. The chirality of monomeric residues, like cyclobutane derivatives, influences the folding of small oligopeptides. This understanding is crucial for the rational design of new foldamers, which are molecules that mimic the structure of peptides (Gorrea et al., 2012).
Conformational Studies
The conformational preferences of cyclobutane derivatives, such as trans-2-aminocyclobutane carboxylic acid, have been studied. These studies help in understanding the folding into well-defined structures in solution and solid state, which has implications in the development of new molecular structures (Fernandes et al., 2010).
Kinetic Analysis of Deamination Reactions
In the field of biochemistry, the deamination reactions of cyclobutane dimers are significant. Studies on compounds like trans-2-(Dibutylamino)cyclobutan-1-ol help in understanding these kinetic processes and their implications in DNA and RNA processes (Lemaire & Ruzsicska, 1993).
Stereoselective Synthesis
Research on stereoselective synthesis of cyclobutane derivatives, including trans-2-(Dibutylamino)cyclobutan-1-ol, contributes to the field of organic chemistry. This research has implications in the synthesis of complex molecules with specific stereochemical configurations (Vergne et al., 1996).
Study of Cyclobutane β-Peptides
The study of cyclobutane β-peptides, including derivatives like trans-2-(Dibutylamino)cyclobutan-1-ol, helps in understanding the formation of hydrogen-bonded rings and their influence on the structure and properties of these peptides (Torres et al., 2009).
Transport Mechanism in Prostate Cancer
Investigations into the transport mechanism of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer cells have implications in medical imaging and cancer diagnosis. This research helps in understanding how similar compounds, like trans-2-(Dibutylamino)cyclobutan-1-ol, might behave in biological systems (Okudaira et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, trans-2-Hexen-1-ol, indicates that it is a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Relevant Papers A paper titled “Recent advances in the total synthesis of cyclobutane-containing natural products” discusses complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids . These compounds not only display fascinating architectures but also show potent biological activities . This suggests that trans-2-(Dibutylamino)cyclobutan-1-ol, as a cyclobutane-containing compound, may also have interesting properties and potential applications in the synthesis of natural products.
properties
IUPAC Name |
(1R,2R)-2-(dibutylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-5-9-13(10-6-4-2)11-7-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXCTPDZOKWIQA-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Dibutylamino)cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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